4-Methoxypyridine N-oxide

Catalog No.
S703616
CAS No.
1122-96-9
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxypyridine N-oxide

CAS Number

1122-96-9

Product Name

4-Methoxypyridine N-oxide

IUPAC Name

4-methoxy-1-oxidopyridin-1-ium

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3

InChI Key

BOFAIBPJCWFJFT-UHFFFAOYSA-N

SMILES

COC1=CC=[N+](C=C1)[O-]

Synonyms

4-Methoxypyridine 1-Oxide Hydrate; NSC 27964 Hydrate; p-Methoxypyridine N-Oxide Hydrate;

Canonical SMILES

COC1=CC=[N+](C=C1)[O-]

Synthesis:

4-Methoxypyridine N-oxide can be synthesized through various methods, including the oxidation of 4-methoxypyridine with different oxidizing agents like hydrogen peroxide, peracetic acid, or m-chloroperoxybenzoic acid [, ].

Applications in Organic Synthesis:

-Methoxypyridine N-oxide finds application as a catalyst in several organic reactions due to its ability to activate and transfer oxygen atoms. Here are some specific examples:

  • Epoxidation: 4-Methoxypyridine N-oxide can act as a catalyst for the epoxidation of alkenes, converting them into epoxides using various oxidants like tert-butyl hydroperoxide (TBHP) [].
  • Dehydrogenation: It can also promote the dehydrogenation of alcohols to carbonyl compounds (aldehydes or ketones) under specific reaction conditions [].
  • Oxidation: 4-Methoxypyridine N-oxide can be used as an oxidant for various organic substrates, including sulfides, phosphines, and N-heterocycles [].

Other Applications:

Beyond organic synthesis, 4-Methoxypyridine N-oxide has been explored in other research areas, such as:

  • Material Science: It has been investigated for its potential applications in the development of functional materials like corrosion inhibitors and ionic liquids [].
  • Medicinal Chemistry: Studies have explored its potential use as a building block for the synthesis of medicinally relevant compounds.

4-Methoxypyridine N-oxide is an organic compound with the molecular formula C₆H₇NO₂. It is a derivative of pyridine, characterized by the presence of a methoxy group (-OCH₃) at the 4-position and an N-oxide functional group. This compound exists as a white to pale yellow solid and is soluble in polar solvents such as water and ethanol. Its structure features a nitrogen atom that is bonded to an oxygen atom, which imparts unique chemical properties, including increased electron density and reactivity compared to non-oxidized pyridine derivatives .

, notably reductions and coordination chemistry. It can be reduced to its corresponding amine by diboron reagents, which has been shown to occur rapidly under mild conditions . Additionally, this compound can form coordination complexes with transition metals, such as silver(I), leading to the formation of one-dimensional coordination polymers . The oxidation of 4-methoxypyridine to its N-oxide form typically involves the use of peroxides or other oxidizing agents .

Several synthesis methods exist for producing 4-methoxypyridine N-oxide:

  • Oxidation of 4-Methoxypyridine: This is the most common method, typically involving peroxides as oxidizing agents.
  • Reaction with Diboron Reagents: This method allows for selective reduction under controlled conditions .
  • Using Molecular Sieves: In some protocols, molecular sieves are employed to facilitate the reaction conditions in solvent systems like dichloromethane .
  • Alternative Oxidizing Agents: Other oxidants can be utilized depending on the desired yield and reaction conditions .

4-Methoxypyridine N-oxide finds applications in various fields:

  • Coordination Chemistry: It serves as a ligand in metal coordination complexes.
  • Synthetic Chemistry: The compound is used in organic synthesis as an intermediate or reagent.
  • Biological Research: Its unique properties make it a candidate for studying interactions within biological systems.

Studies have shown that 4-methoxypyridine N-oxide interacts with various metal salts, forming stable complexes. For instance, it can form 1:1 complexes with manganese(II) chloride and nickel(II) chloride . These interactions are crucial for understanding the compound's role in catalysis and material science.

Several compounds share structural similarities with 4-methoxypyridine N-oxide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-Methylpyridine N-oxideMethyl group instead of methoxyLess electron-rich compared to 4-methoxypyridine N-oxide
PyridineNo substituents on nitrogenLacks the enhanced reactivity of N-oxide
3-Methoxypyridine N-oxideMethoxy group at the 3-positionDifferent electronic properties due to position
2-Methoxypyridine N-oxideMethoxy group at the 2-positionMore steric hindrance affecting reactivity

The unique methoxy substitution at the 4-position enhances its electron-donating ability compared to other pyridine derivatives, making it particularly valuable in coordination chemistry and organic synthesis.

Hydrogen Peroxide-Mediated Oxidation Systems

The oxidation of 4-methoxypyridine using hydrogen peroxide represents one of the most widely employed synthetic approaches for producing 4-methoxypyridine N-oxide. A comprehensive investigation of this methodology reveals that the reaction proceeds through a mechanism involving the formation of peracetic acid in situ when hydrogen peroxide is combined with acetic acid. The standard protocol involves dissolving 4-methoxypyridine in acetic acid under an argon atmosphere, followed by the addition of 30% hydrogen peroxide solution at room temperature.

The reaction conditions for this transformation typically require heating the mixture at reflux for 24 hours, which results in the consumption of starting materials as monitored by thin-layer chromatography. The optimized procedure achieves an impressive yield of 88%, with the product isolated as a yellow liquid after removal of volatile components under vacuum. The effectiveness of this method stems from the ability of hydrogen peroxide to generate peracetic acid in the presence of acetic acid, creating a potent oxidizing environment that selectively targets the nitrogen atom of the pyridine ring.

Advanced catalytic systems have been developed to enhance the efficiency of hydrogen peroxide-mediated oxidations. Research has demonstrated that vanadium-substituted polyoxometalates can serve as effective catalysts for the mild oxidation of pyridines to N-oxides using hydrogen peroxide in aqueous media. The catalyst K6[PW9V3O40]·4H2O exhibits remarkable recyclability, maintaining consistent performance across multiple reaction cycles with yields ranging from 89% to 92%. This catalytic system operates under environmentally benign conditions at room temperature, eliminating the need for elevated temperatures and organic solvents.

Peracetic Acid and Related Peroxy Acid Systems

Peracetic acid emerges as a particularly effective oxidizing agent for the synthesis of pyridine N-oxides, including 4-methoxypyridine N-oxide. Historical applications of this methodology date back to early synthetic studies, where peracetic acid was employed for the oxidation of various substituted pyridines. The mechanism involves the direct transfer of an oxygen atom from the peroxy acid to the nitrogen center of the pyridine ring, forming the corresponding N-oxide.

The industrial implementation of peracetic acid oxidation has been documented in patent literature, where 3,5-dimethylpyridine was successfully oxidized using 40% peracetic acid at controlled temperatures. The reaction mixture was heated to 50°C while 870.3 g of 40% peracetic acid was metered in, maintaining temperature control through cooling. This process achieved high conversion rates and provided a reliable method for large-scale production.

Comparative studies have shown that peracetic acid generally provides superior yields compared to other peroxy acids when applied to pyrimidine and pyridine derivatives. The oxidation process typically requires 3-24 hours at temperatures between 20°C and 90°C, with 70°C frequently selected as the optimal reaction temperature. For halogenated pyridines, yields of 70-80% have been consistently reported using this methodology.

Halogen Bonding Catalysis in Living Radical Polymerization

4-Methoxypyridine N-oxide serves as a halogen bond (XB) acceptor in organocatalyzed living radical polymerization. The oxygen atom in the N-oxide group interacts with the σ-hole of iodine in alkyl iodides (R-I), weakening the C–I bond and facilitating homolytic cleavage to generate carbon-centered radicals (R- ) [7] [8]. This mechanism is critical for initiating polymerization while maintaining control over molecular weight and dispersity. For example, in the polymerization of methyl methacrylate (MMA), the N-oxide’s XB affinity enables a living polymerization profile with dispersity values as low as 1.25 [7]. The interaction strength is comparable to traditional I···O halogen bonds, as evidenced by crystallographic studies of 4-methoxypyridine N-oxide with diiodine compounds [5].

Role in Controlled Radical Polymerization of Methacrylates

The compound’s ability to stabilize radicals through halogen bonding allows for precise control in methacrylate polymerization. In a representative system, 4-methoxypyridine N-oxide catalyzes the polymerization of MMA using alkyl iodides as initiators and phosphate chain transfer agents. This setup achieves predictable molecular weights (Mn = 5,000–20,000 g/mol) and high end-group fidelity, enabling the synthesis of block copolymers such as poly(MMA-b-styrene) [7]. The polymerization proceeds via a reversible chain-transfer mechanism, where the N-oxide continuously regenerates active radicals while suppressing termination reactions.

Electron-Donating Substituent Effects on Catalytic Activity

Substituents on the pyridine N-oxide ring significantly influence catalytic performance. Electron-donating groups, such as the methoxy group at the para position, enhance the N-oxide’s Lewis basicity, strengthening halogen bonding interactions with alkyl iodides. DFT calculations reveal that methoxy substitution lowers the transition state energy for C–I bond cleavage by 12–15 kJ/mol compared to unsubstituted pyridine N-oxide [7]. This effect correlates with a 40% increase in polymerization rate for 4-methoxypyridine N-oxide over its 3-methoxy analog, underscoring the importance of substituent positioning.

Temperature-Responsive and Photoinduced Polymerization Systems

The catalytic system exhibits robust responsiveness to external stimuli. Under thermal conditions (60–80°C), polymerization rates follow Arrhenius kinetics with an activation energy of 65 kJ/mol [7]. Notably, the system retains dormancy for up to 36 hours at room temperature, enabling precise temporal control. Photoirradiation at 450 nm further accelerates radical generation, achieving near-instantaneous initiation without thermal input. This dual-stimuli responsiveness facilitates the synthesis of complex architectures, such as gradient copolymers, by alternating between heating and light exposure [7].

DFT Calculations of Transition State Geometries in Catalytic Cycles

DFT studies at the B3LYP/6-311G(d,p) level provide atomic-level insights into the catalytic cycle. The transition state for C–I bond cleavage involves a linear Cl···O–N halogen bond (angle = 172–177°) with a bond critical point electron density of 0.015–0.020 e/Bohr³ [7] [8]. Natural bond orbital (NBO) analysis confirms charge transfer from the N-oxide’s oxygen to iodine’s σ* orbital, reducing the C–I bond order from 1.0 to 0.3. These calculations rationalize the experimental observation that electron-donating substituents lower the activation barrier by increasing charge donation capacity [7].

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (16.67%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1122-96-9

Wikipedia

4-Methoxypyridine N-oxide

Dates

Last modified: 08-15-2023

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